molecular formula C17H15F2N3O2S3 B2941906 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole CAS No. 1448064-78-5

2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole

Cat. No.: B2941906
CAS No.: 1448064-78-5
M. Wt: 427.5
InChI Key: VJPSNBNDIUVNJR-UHFFFAOYSA-N
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Description

2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a complex organic compound that features a combination of a thiazole ring, a thiophene ring, and a piperazine ring substituted with a difluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Addition of the Difluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 2,6-difluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: The compound can modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Phenylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole: Lacks the difluoro substitution, which may affect its potency and selectivity.

    2-(4-((2,6-Dichlorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole: Contains chlorine instead of fluorine, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of the difluorophenylsulfonyl group in 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole imparts unique electronic properties, enhancing its interaction with biological targets and potentially improving its pharmacokinetic profile.

Properties

IUPAC Name

2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S3/c18-13-2-1-3-14(19)16(13)27(23,24)22-7-5-21(6-8-22)17-20-15(11-26-17)12-4-9-25-10-12/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPSNBNDIUVNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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